molecular formula C17H13N5OS B2783387 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 1105240-73-0

2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2783387
CAS RN: 1105240-73-0
M. Wt: 335.39
InChI Key: LQRLJRUOUDOWSZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Substituted imidazo [1,2- a ]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo- [1,2- a ]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring linked to an imidazole ring through a CC or CN bond . The structure also includes a pyridine ring and a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This is followed by condensation with α-halo ketones and the introduction of a carboxymethyl function .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of chemicals that involve complex synthesis processes to create various heterocycles. These processes often involve reactions with different precursors to generate compounds with potential insecticidal, antimicrobial, and other biological activities. For instance, Fadda et al. (2017) utilized a precursor to synthesize various heterocycles, including benzo[d]imidazole derivatives, which were then tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Biological Activities and Applications

The structural motifs present in 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide are often explored for their potential biological activities. For example, compounds with similar structures have been examined for their potential as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, revealing insights into structure-activity relationships and metabolic stability, which are critical in the development of new therapeutic agents (Stec et al., 2011).

Antimicrobial and Antitumor Potential

Research on derivatives of benzo[d]imidazole, a core component of the compound , has demonstrated promising antimicrobial activity. For example, Fahim and Ismael (2019) investigated the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activity (Fahim & Ismael, 2019). Such studies are essential in identifying new drug candidates.

Novel Synthetic Approaches

The synthesis of complex molecules like 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide often requires innovative approaches. For instance, the work by Shibuya et al. (2018) involved the design of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcasing the utility of inserting specific moieties to enhance solubility and oral absorption, which is a crucial consideration in drug development (Shibuya et al., 2018).

Anticancer and Corrosion Inhibition

Compounds with imidazo[1,2-a]pyridine structures, similar to the compound , have been evaluated for their anticancer activities and as corrosion inhibitors, demonstrating the versatile applications of such molecules in both biological and industrial contexts. For example, Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles, showing potential in anticancer and antioxidant evaluations (Hamama et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its broad spectrum of activity. This could include more detailed studies on its antibacterial, antifungal, antiviral, and anti-inflammatory properties, as well as its potential use in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

properties

IUPAC Name

2-(2-pyridin-3-ylbenzimidazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-15(21-17-19-8-9-24-17)11-22-14-6-2-1-5-13(14)20-16(22)12-4-3-7-18-10-12/h1-10H,11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLJRUOUDOWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide

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